molecular formula C19H18O5 B3023907 4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-00-4

4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3023907
CAS No.: 898760-00-4
M. Wt: 326.3 g/mol
InChI Key: KCHILKVXRYHSJL-UHFFFAOYSA-N
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Description

4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C19H18O5 and a molecular weight of 326.34 g/mol . It is a derivative of benzophenone, featuring a carboethoxy group and a 1,3-dioxolane ring attached to the benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 4-carboethoxybenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Additionally, the reaction conditions can be optimized to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. For instance, in photoinitiation, the compound absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both the carboethoxy group and the 1,3-dioxolane ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)19-23-11-12-24-19/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHILKVXRYHSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645106
Record name Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-00-4
Record name Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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